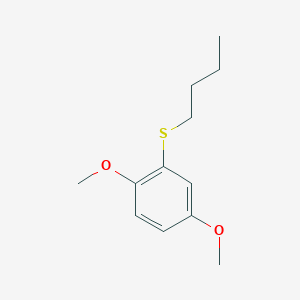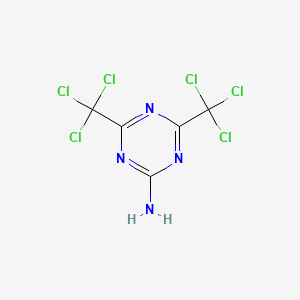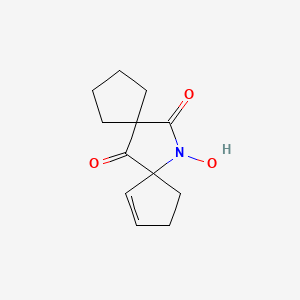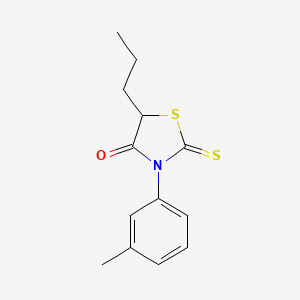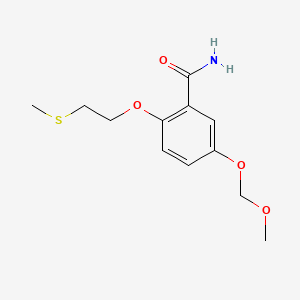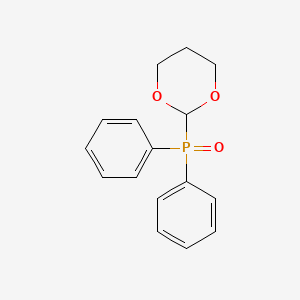![molecular formula C16H11N3O4 B14703939 Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- CAS No. 21721-38-0](/img/structure/B14703939.png)
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a complex heterocyclic compound. It belongs to the phthalazine family, which is known for its significant biological and pharmacological properties. This compound is characterized by its unique structure, which includes a phthalazine core fused with a nitro group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be achieved through several methods. One notable method involves the use of montmorillonite K-10 clay and microwaves under solvent-free conditions, which provides good yields and short reaction times . Another approach utilizes benzoic acid derivatives, benzoxazin-1-one derivatives, and oxophthalazin-2(1H)-yl) acetohydrazide as precursors to construct a novel series of phthalazinones bearing various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the green synthesis method using montmorillonite K-10 clay and microwaves is promising for industrial applications due to its environmentally benign nature and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include nitrous acid, which reacts with the compound to form various products . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitrous acid can lead to the formation of different nitro derivatives .
Wissenschaftliche Forschungsanwendungen
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In chemistry, it serves as a precursor for various functionalized derivatives. In biology and medicine, it is studied for its antimicrobial, antitumor, and anti-inflammatory properties
Wirkmechanismus
The mechanism of action of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can act as a p38MAP kinase inhibitor, a selective binder of gamma-aminobutyric acid (GABA) receptors, and a cyclooxygenase-2 (COX-2) inhibitor . These interactions contribute to its antimicrobial, antitumor, and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be compared with other similar compounds such as quinoxaline, cinnoline, and quinazoline . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. The presence of the nitro group in Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- makes it unique and enhances its biological properties, distinguishing it from other phthalazine derivatives.
Conclusion
Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a compound of significant interest due to its unique structure and wide range of applications in scientific research. Its synthesis, chemical reactions, and biological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
21721-38-0 |
|---|---|
Molekularformel |
C16H11N3O4 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-nitro-5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |
InChI |
InChI=1S/C16H11N3O4/c20-15-13-4-2-1-3-10(13)8-18-16(21)14-7-12(19(22)23)6-5-11(14)9-17(15)18/h1-7H,8-9H2 |
InChI-Schlüssel |
VBYNSJHMCBRUAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
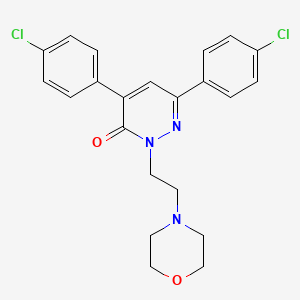
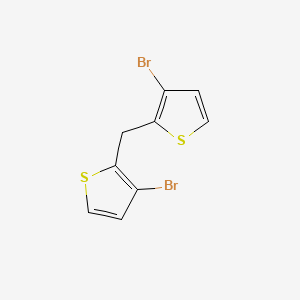
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
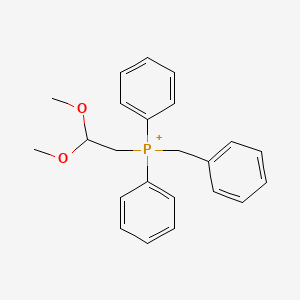
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
